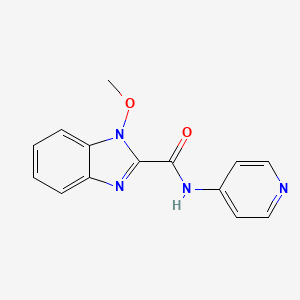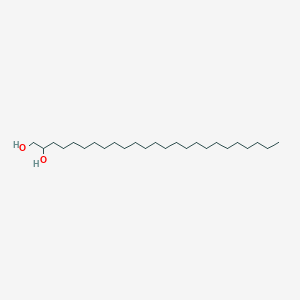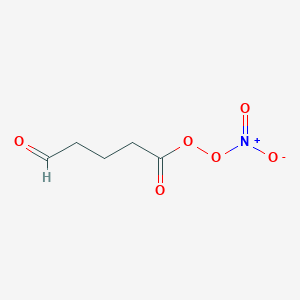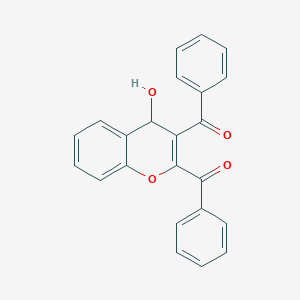
1-Methoxy-N-(pyridin-4-yl)-1H-benzimidazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-N-(pyridin-4-yl)-1H-benzimidazole-2-carboxamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This particular compound has a unique structure that combines a benzimidazole core with a pyridine ring, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-N-(pyridin-4-yl)-1H-benzimidazole-2-carboxamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the pyridine ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki coupling, using a pyridine boronic acid derivative and a halogenated benzimidazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-N-(pyridin-4-yl)-1H-benzimidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-N-(pyridin-4-yl)-1H-benzimidazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a probe for imaging specific proteins or cellular structures.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-Methoxy-N-(pyridin-4-yl)-1H-benzimidazole-2-carboxamide involves its interaction with specific molecular targets. For example, it may bind to certain proteins or enzymes, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-N-(pyridin-3-yl)-1H-benzimidazole-2-carboxamide: Similar structure but with the pyridine ring attached at a different position.
1-Methoxy-N-(pyridin-2-yl)-1H-benzimidazole-2-carboxamide: Another isomer with the pyridine ring attached at the 2-position.
1-Methoxy-N-(quinolin-4-yl)-1H-benzimidazole-2-carboxamide: Similar structure with a quinoline ring instead of a pyridine ring.
Uniqueness
1-Methoxy-N-(pyridin-4-yl)-1H-benzimidazole-2-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
113814-52-1 |
|---|---|
Molekularformel |
C14H12N4O2 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
1-methoxy-N-pyridin-4-ylbenzimidazole-2-carboxamide |
InChI |
InChI=1S/C14H12N4O2/c1-20-18-12-5-3-2-4-11(12)17-13(18)14(19)16-10-6-8-15-9-7-10/h2-9H,1H3,(H,15,16,19) |
InChI-Schlüssel |
VWDCRGCGKFQHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CON1C2=CC=CC=C2N=C1C(=O)NC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)


![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)



![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)

![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)

